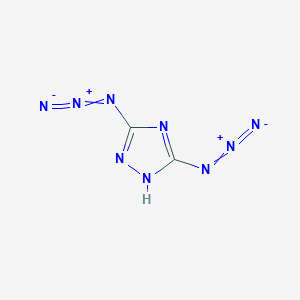
3,5-Diazido-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diazido-1H-1,2,4-triazole is a nitrogen-rich heterocyclic compound It belongs to the class of triazoles, which are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
The synthesis of 3,5-Diazido-1H-1,2,4-triazole typically involves the reaction of 2,5,2’,5’-tetrachloro-1,1’-azo-1,3,4-triazole with sodium azide at 50°C This method allows for the formation of the azido groups at the 3 and 5 positions of the triazole ring
Chemical Reactions Analysis
3,5-Diazido-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the azido groups into amines or other functional groups.
Substitution: The azido groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Diazido-1H-1,2,4-triazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Diazido-1H-1,2,4-triazole involves its ability to release nitrogen gas upon decomposition. This property is particularly useful in the context of energetic materials, where rapid gas release can lead to explosive effects. The molecular targets and pathways involved in its action are primarily related to its chemical reactivity and the stability of the azido groups .
Comparison with Similar Compounds
3,5-Diazido-1H-1,2,4-triazole can be compared with other nitrogen-rich compounds such as:
1-Amino-3,5-dinitro-1,2,4-triazole (ADNT): This compound also contains a triazole ring with high nitrogen content and is used in similar applications.
3,5-Dinitro-1,2,4-triazole: Known for its high thermal stability and use in energetic materials.
4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine: Another nitrogen-rich compound with applications in high-energy materials.
The uniqueness of this compound lies in its specific azido functional groups, which provide distinct reactivity and potential for various applications.
Properties
CAS No. |
53566-51-1 |
|---|---|
Molecular Formula |
C2HN9 |
Molecular Weight |
151.09 g/mol |
IUPAC Name |
3,5-diazido-1H-1,2,4-triazole |
InChI |
InChI=1S/C2HN9/c3-10-8-1-5-2(7-6-1)9-11-4/h(H,5,6,7) |
InChI Key |
PSHQBHSDPWYITD-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NN1)N=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenamine, 4,4'-[(phenylmethoxy)methylene]bis[N,N-dimethyl-](/img/structure/B14644381.png)
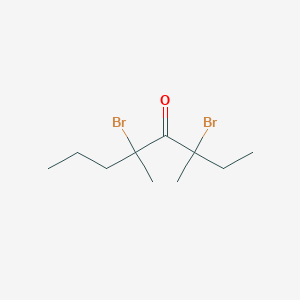
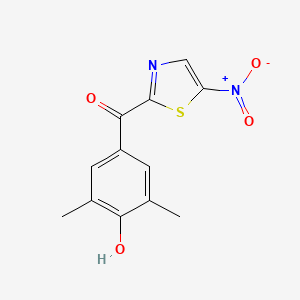
![N-[2-(Heptyloxy)phenyl]acetamide](/img/structure/B14644389.png)
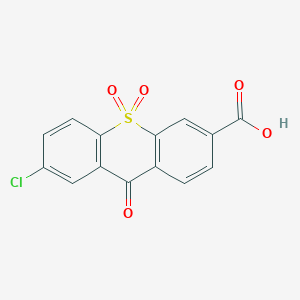
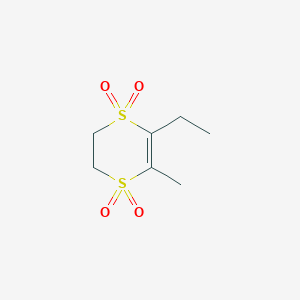
![Ethyl 4-[di(propan-2-yl)phosphanyl]benzoate](/img/structure/B14644402.png)
![2-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14644403.png)
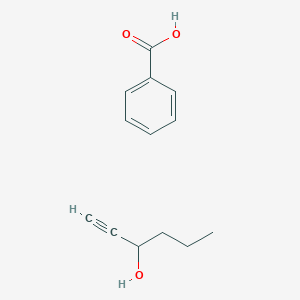
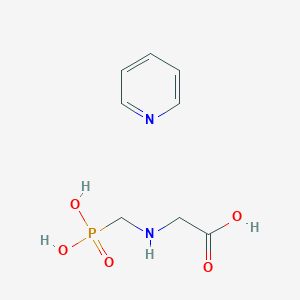
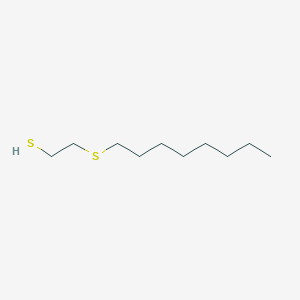
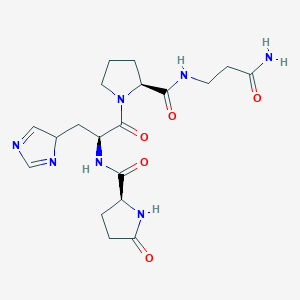
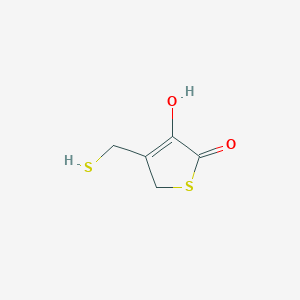
![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-chlorobenzoate](/img/structure/B14644460.png)
